(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex heterocyclic compound. It belongs to the thiazolo[3,2-b][1,2,4]triazole family, which is known for its diverse biological activities. This compound’s unique structure makes it an important molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-b][1,2,4]triazoles can be achieved through several methods:
Condensation Reactions: The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is a primary method.
Annulation of Multiple Bonds or Thiirane Rings: This method involves the formation of thiazolo[3,2-b][1,2,4]triazoles through the annulation of multiple bonds or thiirane rings.
C–H Functionalization of Thiazole Moiety: This approach involves the functionalization of the thiazole moiety to construct novel thiazolo[3,2-b][1,2,4]triazole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share a similar core structure and exhibit diverse biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds also have a thiazole ring fused with another heterocycle and show significant biological activities.
Pyrano[2,3-d]thiazoles: These compounds contain a thiazole ring fused with a pyran ring and are known for their medicinal properties.
Uniqueness
(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Its combination of thiazole, triazole, and indole moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H14N4O2S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14N4O2S/c1-2-23-14-11-7-6-10-13(14)15(18(23)25)16-19(26)24-20(27-16)21-17(22-24)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b16-15- |
InChI Key |
LXUVXBRPKHDHTP-NXVVXOECSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5)S3)C1=O |
Origin of Product |
United States |
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